Sodium hydrogen DL-malate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

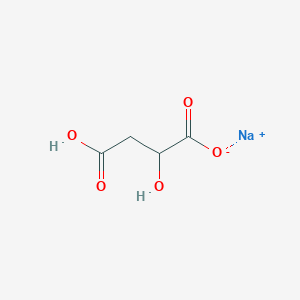

Sodium hydrogen DL-malate, also known as monosodium DL-malate, is a chemical compound with the formula C4H5NaO5. It is the monosodium salt of malic acid, a naturally occurring substance found in various fruits. This compound is commonly used as a buffering agent and humectant in the food industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hydrogen DL-malate can be synthesized through the neutralization of DL-malic acid with sodium hydroxide. The reaction typically involves dissolving DL-malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as recrystallization, to meet industry standards .

Analyse Des Réactions Chimiques

Oxidation to Oxaloacetate

Malate dehydrogenase (MDH) catalyzes the oxidation of L-malate (the biologically active enantiomer in sodium hydrogen DL-malate) to oxaloacetate in the citric acid cycle. The reaction involves:

L-Malate+NAD+↔Oxaloacetate+NADH+H+

-

Deprotonation : His177 (in E. coli MDH) abstracts the hydroxyl proton from L-malate.

-

Hydride Transfer : The C2 hydride transfers to NAD⁺, forming NADH.

Key Parameters :

-

Activation energy for hydride transfer: ΔG‡ = +63 kJ/mol (rate-limiting step) .

-

Equilibrium constant under physiological conditions (38°C, pH 7.0): Kₑq = 2.4 × 10⁻⁵ (ΔG = +27 kJ/mol) .

-

pH dependency: Kₑq increases to 4.7 × 10⁻³ at pH 9, but oxaloacetate reduction remains favored .

Kinetic Data for MDH Isozymes :

| Source | k<sub>cat</sub> (s⁻¹) | K<sub>M</sub> (mM) |

|---|---|---|

| P. falciparum (L-malate) | 12.5 | 0.2 (NAD⁺) |

| S. scrofa (Oxaloacetate) | 290 | 0.03 (NADH) |

Reduction to Malate

The reverse reaction (oxaloacetate reduction) is kinetically favored in laboratory settings due to higher k<sub>cat</sub> values and lower K<sub>M</sub> for NADH .

Industrial Relevance :

Substitution Reactions

This compound undergoes cation exchange in aqueous solutions, replacing Na⁺ with other cations (e.g., K⁺, Ca²⁺) .

Calcium Substitution Example :

-

Adding Ca(OH)₂ to maleic acid forms calcium hydrogen DL-malate, optimizing malate yield.

-

Optimal Ca²⁺:maleic acid ratio = 0.1–0.25.

| Ca²⁺:Maleic Acid Ratio | Malate Yield (%) | Fumarate Byproduct (%) |

|---|---|---|

| 0.1 | 60 | 5 |

| 0.25 | 75 | 3 |

| 0.5 | 65 | 10 |

Thermal Decomposition

This compound decomposes above 210°C , producing carbon oxides and sodium carbonate.

pH-Dependent Reactivity

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Sodium hydrogen DL-malate has the chemical formula C₄H₅NaO₅ and functions primarily as a buffering agent. Its role in the citric acid cycle is crucial, acting as an intermediate in the conversion of malate to oxaloacetate, which is essential for cellular respiration. This process is facilitated by the enzyme malate dehydrogenase, leading to ATP production, thus making it vital in metabolic studies and energy production in biological systems.

Scientific Research Applications

-

Metabolic Studies :

- This compound has been investigated for its effects on human T cell proliferation, indicating its potential role in enhancing immune responses.

- In ruminant nutrition, studies have shown that supplementation with sodium DL-malate can improve ruminal fermentation efficiency, increase microbial protein synthesis, and alter bacterial populations positively .

- Food Industry :

-

Pharmaceutical Applications :

- The compound is explored for its potential benefits in metabolic disorders and as a supplement in sports nutrition due to its role in energy metabolism.

- Cosmetic Industry :

Case Study 1: Ruminant Nutrition

A study evaluated the effects of various concentrations of sodium DL-malate on dairy steers' rumen fermentation. Results indicated that supplementation increased ruminal pH and propionate production while decreasing lactate levels, suggesting improved rumen ecology. The optimal supplementation level was found to be 18 g/hd/d, which significantly enhanced microbial protein synthesis and overall feed efficiency .

| Supplementation Level (g/hd/d) | Ruminal pH | Propionate Production (molar %) | Microbial Protein Synthesis (g/day) |

|---|---|---|---|

| 0 | 5.8 | 20 | 200 |

| 9 | 6.0 | 25 | 220 |

| 18 | 6.2 | 30 | 250 |

| 27 | 6.1 | 28 | 240 |

Case Study 2: Immune Response Enhancement

Research into the role of malate in T cell proliferation demonstrated that this compound could enhance immune function by promoting cellular energy metabolism. This suggests potential therapeutic applications in immunology and metabolic health.

Industrial Uses

This compound is utilized in several industrial applications:

- Food Processing : As an acidity regulator and humectant, it helps control pH levels and moisture retention.

- Pharmaceuticals : Investigated for its efficacy in various formulations aimed at metabolic health.

- Cosmetics : Used for its pH regulation properties in skin care products.

Mécanisme D'action

The mechanism of action of sodium hydrogen DL-malate involves its role in the citric acid cycle. It acts as an intermediate in the conversion of malate to oxaloacetate, a key step in cellular respiration. This process is catalyzed by the enzyme malate dehydrogenase, which facilitates the transfer of electrons and protons, ultimately producing energy in the form of ATP .

Comparaison Avec Des Composés Similaires

Sodium DL-malate: Similar in structure but contains two sodium ions.

Potassium hydrogen DL-malate: Similar but with potassium instead of sodium.

Calcium hydrogen DL-malate: Contains calcium instead of sodium.

Uniqueness: Sodium hydrogen DL-malate is unique due to its specific buffering capacity and solubility properties, making it particularly useful in food and pharmaceutical applications. Its ability to participate in various chemical reactions also adds to its versatility .

Activité Biologique

Sodium hydrogen DL-malate, a salt derived from malic acid, has garnered attention for its biological activities and potential applications in various fields, including nutrition, agriculture, and health. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a crystalline compound that serves as an acidity regulator and humectant in food products. Its chemical formula is C4H5NaO5, and it is commonly used to impart a tart flavor in food applications while also providing nutritional benefits.

1. Role in Metabolism

Research indicates that this compound plays a significant role in metabolic processes. It is involved in the malate-aspartate shuttle, which is crucial for transferring electrons into mitochondria, thereby supporting ATP production and maintaining cellular energy levels. A study highlighted the importance of malate in regenerating NAD+ in proliferating cells, indicating its role as a hydrogen acceptor during glycolysis .

2. Effects on Ruminal Fermentation

Sodium DL-malate has been shown to positively influence ruminal fermentation in livestock. A study evaluated its supplementation in dairy steers' diets and found that increasing levels of sodium DL-malate led to:

- Increased NH3-N Concentration : Higher ammonia levels were observed with malate supplementation, which is essential for microbial protein synthesis.

- Enhanced Microbial Protein Synthesis : The study noted a significant increase in microbial protein synthesis at an optimal supplementation level of 18 g/hd/d .

- Improved Ruminal pH : Malate supplementation resulted in higher ruminal pH values, which can help mitigate issues related to acidosis in ruminants .

| Supplementation Level (g/hd/d) | NH3-N Concentration (mg%) | Ruminal pH | Microbial Protein Synthesis (g/d) |

|---|---|---|---|

| 0 | 12.0 | 5.8 | 100 |

| 9 | 15.0 | 6.0 | 105 |

| 18 | 18.5 | 6.3 | 120 |

| 27 | 17.0 | 6.1 | 115 |

3. Safety and Regulatory Status

Health Canada has assessed the safety of this compound for use as a food additive and concluded that it is safe when used according to specified conditions . This regulatory approval underscores its potential as a safe ingredient in food products.

Case Studies

Case Study 1: Proliferation of Human T Cells

A study investigated the role of malate in human T cell proliferation, revealing that malate synthesis via malate dehydrogenase (MDH1) significantly supports NAD regeneration during T cell activation. This process was critical for maintaining glycolytic metabolism in activated T cells .

Case Study 2: Nutritional Supplementation in Livestock

In a controlled trial involving dairy steers, varying levels of sodium DL-malate were supplemented in their diet to assess effects on rumen fermentation parameters. Results showed that optimal malate levels improved feed digestibility and microbial protein synthesis while stabilizing ruminal pH .

Propriétés

Numéro CAS |

58214-38-3 |

|---|---|

Formule moléculaire |

C4H5NaO5 |

Poids moléculaire |

156.07 g/mol |

Nom IUPAC |

sodium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

Clé InChI |

DOJOZCIMYABYPO-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[Na+] |

SMILES canonique |

C(C(C(=O)O)O)C(=O)[O-].[Na+] |

Description physique |

White powder |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.